ヘデラコルチシド A1

概要

説明

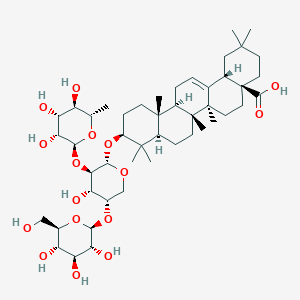

Hederacolchiside A1 is a triterpenoid saponin compound isolated from the plant Pulsatilla chinensis. This compound has garnered significant attention due to its broad-spectrum biological activities, including antischistosomal, anticancer, and antiproliferative properties . It contains a trisaccharide scaffold, which is crucial for its biological functions .

科学的研究の応用

Hederacolchiside A1 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactions of triterpenoid saponins.

Biology: The compound is studied for its effects on cellular processes such as autophagy and apoptosis.

Medicine: Hederacolchiside A1 shows promise as an antischistosomal agent and has potential anticancer properties, particularly against colon and breast cancer

Industry: Its antiproliferative properties make it a candidate for developing new therapeutic agents.

作用機序

Target of Action

Hederacolchiside A1 (HSA) primarily targets the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell proliferation and survival, making it a significant target for cancer treatment .

Mode of Action

HSA interacts with its targets by inducing apoptosis, which is a form of programmed cell death . This interaction results in the suppression of tumor cell proliferation . Furthermore, HSA has been found to have antischistosomal activity, affecting parasite viability both in vivo and in vitro .

Biochemical Pathways

HSA affects the PI3K/Akt/mTOR signaling pathway . By modulating this pathway, HSA induces apoptosis, thereby suppressing the proliferation of tumor cells . In addition, HSA’s antischistosomal activity is partly due to the morphological changes in the tegument system when newly transformed schistosomula are exposed to HSA .

Result of Action

HSA has been shown to have high activity against Schistosoma japonicum and S. mansoni in mice . Its antischistosomal effect was even more potent than the currently used drugs, praziquantel, and artesunate . Furthermore, HSA could ameliorate the pathology parameters in mice harboring 1-day-old juvenile S. japonicum . In terms of cancer treatment, HSA suppresses the proliferation of tumor cells by inducing apoptosis .

生化学分析

Biochemical Properties

Hederacolchiside A1 has been shown to interact with various enzymes and proteins. It suppresses the proliferation of tumor cells by inducing apoptosis through modulating the PI3K/Akt/mTOR signaling pathway . It also affects parasite viability both in vivo and in vitro .

Cellular Effects

Hederacolchiside A1 has been found to have significant effects on various types of cells and cellular processes. It inhibits autophagy in colon cancer cells via CTSC inhibition . It also induces cell cycle arrest in two-dimensional culture, three-dimensional spheroids, patient-derived colon cancer organoids, and in vivo experiments .

Molecular Mechanism

The molecular mechanism of Hederacolchiside A1 involves its interaction with the PI3K/Akt/mTOR signaling pathway . It decreases the expression and proteolytic activity of lysosomal protein cathepsin C, resulting in autophagy dysregulation and subsequently, autophagy flux inhibition .

Temporal Effects in Laboratory Settings

The effects of Hederacolchiside A1 over time in laboratory settings are yet to be fully explored. It has been shown to have high activity against Schistosoma japonicum and S. mansoni less in 11 days old parasites harbored in mice .

Metabolic Pathways

It is known to modulate the PI3K/Akt/mTOR signaling pathway .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Hederacolchiside A1 involves multiple steps, starting from the extraction of the compound from Pulsatilla chinensis. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound .

Industrial Production Methods: Industrial production of Hederacolchiside A1 is still in the research phase, with most methods focusing on optimizing the extraction and purification processes to increase yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s quality .

化学反応の分析

Types of Reactions: Hederacolchiside A1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can alter the double bonds in the triterpenoid structure.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed under mild conditions.

Major Products: The major products formed from these reactions include various derivatives of Hederacolchiside A1, which may exhibit different biological activities .

類似化合物との比較

Hederacolchiside A1 is unique due to its broad-spectrum biological activities. Similar compounds include:

Hederacolchiside B1: Another triterpenoid saponin with similar antiproliferative properties.

Colchicoside: Known for its anti-inflammatory and muscle relaxant properties.

Pulsatilloside: Another compound isolated from Pulsatilla species with potential antischistosomal activity.

Hederacolchiside A1 stands out due to its potent antischistosomal and anticancer activities, making it a valuable compound for further research and development .

生物活性

Hederacolchiside A1 (HA1) is a triterpenoid saponin derived from the plant Anemone raddeana. Recent studies have highlighted its potential as an anticancer agent, particularly through its effects on autophagy and cell proliferation in various cancer cell lines. This article provides a comprehensive overview of the biological activities of HA1, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Hederacolchiside A1 has a molecular weight of 897.1 g/mol. Its chemical structure includes multiple functional groups that contribute to its biological activity. The compound has been shown to exhibit significant antiproliferative effects against several human cancer cell lines, with IC50 values ranging from 1.1 to 4.6 μM, indicating strong cytotoxicity at low concentrations .

Inhibition of Autophagy

Recent research indicates that HA1 suppresses autophagy in colon cancer cells, which is crucial for tumor survival under stress conditions. The study demonstrated that HA1 treatment leads to:

- Increased levels of autophagy markers LC3B-II and SQSTM1 (p62), indicating impaired autophagic flux.

- Distinct vacuolar formation in colorectal cancer cells, which is indicative of dysfunctional autophagy .

The inhibition of lysosomal protein cathepsin C by HA1 further supports its role in disrupting autophagic processes, thereby reducing cancer cell viability and growth both in vitro and in vivo .

Anticancer Activity

HA1 has shown promise as a therapeutic agent against various carcinomas:

- Colon Cancer : HA1 significantly reduced the growth of colon cancer cells in vitro and inhibited tumor growth in mouse models. It also decreased the expression of Ki-67, a marker for cell proliferation .

- Spheroid Formation : In experiments involving patient-derived colon cancer organoids, HA1 treatment resulted in reduced spheroid size and viability over time, demonstrating its effectiveness against more complex tumor structures .

Data Summary

| Biological Activity | Findings |

|---|---|

| Cytotoxicity (IC50) | 1.1 - 4.6 μM against various cancer cell lines |

| Autophagy Markers | Increased LC3B-II and SQSTM1 levels |

| Tumor Growth Inhibition | Significant reduction in tumor size in mouse models |

| Spheroid Viability | Decreased size and viability in organoid cultures |

Case Studies

In a notable study focusing on the therapeutic effects of HA1:

- Colon cancer cells treated with HA1 exhibited increased vacuolization and significant changes in cellular morphology.

- The study utilized microscopy techniques to visualize the effects of HA1 on cell structure, confirming its impact on autophagic processes .

Additionally, compound modifications derived from HA1 have been evaluated for enhanced anticancer activity while reducing toxicity. Some derivatives showed improved efficacy compared to the natural product itself, indicating potential for further development .

特性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O16/c1-22-30(49)33(52)35(54)38(59-22)63-37-32(51)26(61-39-36(55)34(53)31(50)25(20-48)60-39)21-58-40(37)62-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22-,24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSAXYBPXKLMJO-IFECXJOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315772 | |

| Record name | Hederacolchiside A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106577-39-3 | |

| Record name | Hederacolchiside A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106577-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hederacolchiside A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action of Hederacolchiside A1 in exhibiting anti-cancer effects?

A1: Hederacolchiside A1 (HA1) has been shown to induce apoptosis in cancer cells [, ]. More recently, research indicates HA1 inhibits autophagy by decreasing the expression and proteolytic activity of the lysosomal protein Cathepsin C [, ]. This disruption of autophagy contributes to its anti-cancer properties.

Q2: How does Hederacolchiside A1 impact Leishmania parasites?

A2: Studies have demonstrated that HA1 exhibits potent anti-leishmanial activity by altering the membrane integrity and membrane potential of Leishmania parasites, ultimately hindering their proliferation [, , ].

Q3: Beyond its effects on cancer cells, what other cellular interactions have been observed with HA1?

A3: HA1 has been shown to interact with cholesterol and phospholipids in cell membranes, leading to pore formation [, ]. This interaction has been observed in human melanoma cells, resulting in the release of cytoplasmic proteins [].

Q4: Are there any in vivo studies demonstrating the anti-tumor activity of Hederacolchiside A1?

A4: Yes, in vivo studies utilizing athymic nude mice models have demonstrated that HA1 significantly inhibits the growth of transplanted tumors [].

Q5: Has Hederacolchiside A1 shown efficacy against Schistosomiasis?

A5: Research indicates that HA1 possesses promising antischistosomal properties, demonstrating high activity against Schistosoma japonicum and, to a lesser extent, Schistosoma mansoni []. It has even shown superior efficacy compared to current treatments like praziquantel and artesunate [].

Q6: Does Hederacolchiside A1 interact with melanin?

A6: Yes, high-resolution magic-angle spinning nuclear magnetic resonance studies have revealed a specific interaction between HA1 and melanin []. This interaction may contribute to the increased susceptibility of pigmented melanoma cells to HA1 [].

Q7: Are there any studies investigating the potential of Hederacolchiside A1 in treating pulmonary injury?

A7: While research in this area is limited, some studies suggest potential therapeutic effects of HA1 on particulate matter-induced pulmonary injury [].

Q8: Have any synthetic derivatives of Hederacolchiside A1 been developed?

A8: Yes, researchers have synthesized nitric oxide-donating derivatives of HA1 and evaluated their potential as anticancer agents in vitro and in vivo []. Additionally, novel derivatives bearing an aryl triazole moiety have been synthesized and assessed for antitumor activity [].

Q9: Has the synthesis of Hederacolchiside A1 and its structural analog, β-hederin, been achieved?

A9: Yes, successful syntheses of both HA1 and β-hederin, triterpenoid saponins with a unique cytotoxicity-inducing disaccharide moiety, have been reported [, ].

Q10: What is the role of the PI3K/Akt/mTOR signaling pathway in the context of Hederacolchiside A1's anticancer activity?

A10: Research suggests that HA1 suppresses tumor cell proliferation by inducing apoptosis through modulation of the PI3K/Akt/mTOR signaling pathway [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。